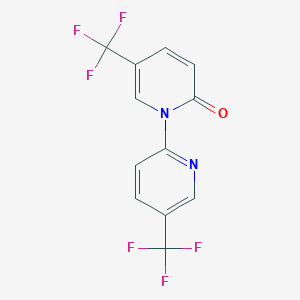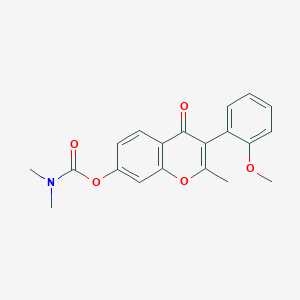
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a chemical compound with the molecular formula C20H19NO5 . It is listed in various chemical databases, indicating its relevance in chemical research .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The compound has a molecular formula of C20H19NO5, an average mass of 353.369 Da, and a monoisotopic mass of 353.126312 Da . Further structural analysis would require more specific data such as NMR or X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure . It has a molecular formula of C20H19NO5 and a molecular weight of 353.369 Da . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination .
科学的研究の応用
Chemical Synthesis and Biological Activity
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate belongs to a class of organic compounds known for their chemical and biological significance. Synthetic protocols for similar coumarin-based compounds highlight their importance as core structures in secondary metabolites with considerable pharmacological importance. The synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, emphasizing their roles in the development of new therapeutic agents. The literature describes several synthetic protocols, including Suzuki coupling reactions for the synthesis of biaryl compounds, which then undergo lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). These procedures underscore the compounds' versatility in chemical syntheses and their potential applications in creating pharmacologically active molecules (Ofentse Mazimba, 2016).
Environmental and Material Science Applications
Advancements in the synthesis and application of furan derivatives from plant biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, illustrate the potential of organic compounds derived from renewable resources in replacing non-renewable hydrocarbon sources. The review on the conversion of plant biomass to furan derivatives and sustainable access to new generations of polymers, functional materials, and fuels indicates a significant push towards eco-friendly chemical industries. This shift underscores the importance of such organic compounds in environmental sustainability and material science, opening up avenues for the development of monomers, polymers, and various functional materials from renewable sources (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Anticancer Research
In the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity, certain compounds synthesized in the laboratory have shown promising results. Among the synthesized compounds, derivatives classified as 3-styrylchromones and 3-styryl-2H-chromenes have exhibited high tumor specificity with minimal toxicity to keratinocytes. These findings suggest that chemical modification of coumarin derivatives could lead to the development of new anticancer drugs, highlighting the critical role of organic synthesis in medical research and drug development (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).
特性
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-18(14-7-5-6-8-16(14)24-4)19(22)15-10-9-13(11-17(15)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLEYZXOMMYNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
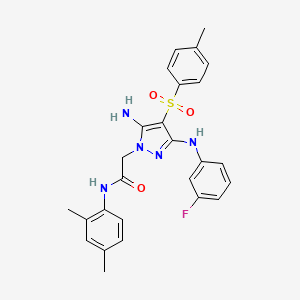
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)
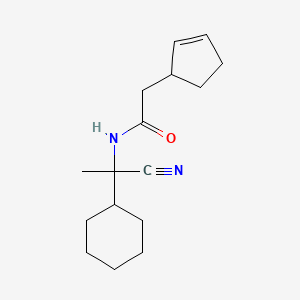
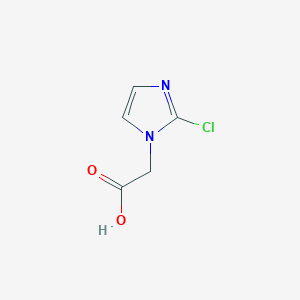
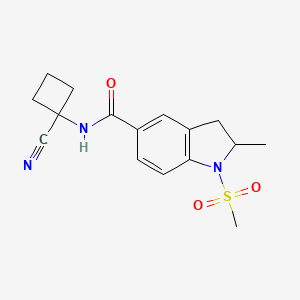

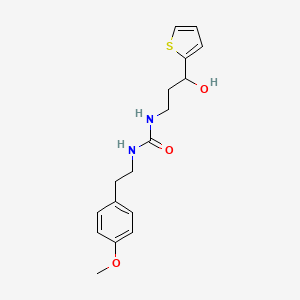
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
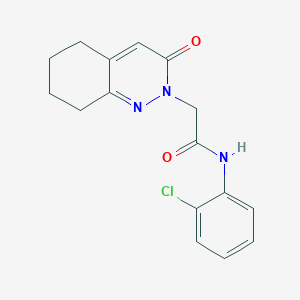
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)
